Cavosonstat

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study GSNOR inhibition and its effects on nitric oxide signaling.

Biology: Investigated for its role in modulating cellular processes through GSNOR inhibition.

Medicine: Clinical trials have explored its efficacy in treating cystic fibrosis and asthma by stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein

Industry: Potential applications in developing new therapeutic agents targeting GSNOR and related pathways.

Mécanisme D'action

Cavosonstat exerts its effects by inhibiting the enzyme S-nitrosoglutathione reductase (GSNOR). This inhibition leads to increased levels of S-nitrosoglutathione (GSNO), which in turn stabilizes the CFTR protein on the cell membrane . The stabilization of CFTR improves its function, which is particularly beneficial in conditions like cystic fibrosis where CFTR activity is compromised .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cavosonstat plays a significant role in biochemical reactions. It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) . This mechanism of action is complementary to CFTR correctors and potentiators

Cellular Effects

This compound has shown to modulate the function of the defective CFTR protein and decrease inflammation in the lung . It increases the levels of an important signaling molecule in the body, called S-nitrosoglutathione or GSNO . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves promoting CFTR maturation and plasma membrane stability . It increases the levels of S-nitrosoglutathione (GSNO), a signaling molecule in the body

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown linear and predictable pharmacokinetics . It is rapidly absorbed, and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . At the highest dose, significant reductions from baseline in sweat chloride were observed at day 28 .

Metabolic Pathways

It is known that this compound is an inhibitor of S-nitrosoglutathione reductase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

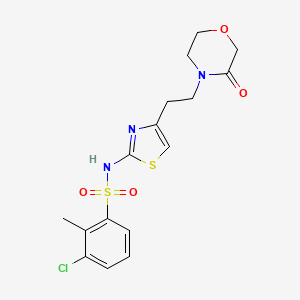

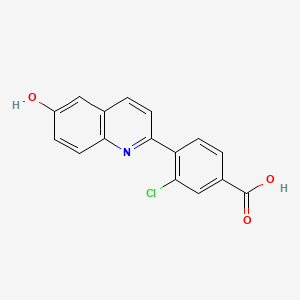

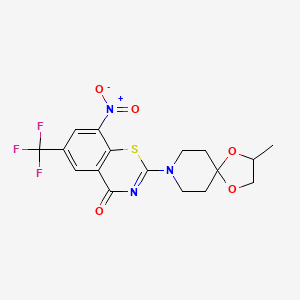

Cavosonstat can be synthesized through a series of chemical reactions involving the formation of its core structure, 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid . The synthetic route typically involves:

Formation of the quinoline ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: Introduction of the chlorine atom at the desired position on the benzene ring.

Coupling reactions: Formation of the final product through coupling reactions between the quinoline and benzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Cavosonstat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenation reactions often involve reagents like chlorine gas or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ivacaftor: A CFTR potentiator used in combination therapies for cystic fibrosis.

Lumacaftor: Another CFTR corrector often used alongside ivacaftor.

Elexacaftor: Part of a triple combination therapy with ivacaftor and tezacaftor for cystic fibrosis.

Uniqueness

Cavosonstat is unique in its mechanism of action as a GSNOR inhibitor, which distinguishes it from other CFTR modulators like ivacaftor and lumacaftor that directly target the CFTR protein . This unique mechanism allows this compound to complement other therapies and potentially offer additional benefits in stabilizing CFTR function .

Propriétés

IUPAC Name |

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSZILNGNMDGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1371587-51-7 | |

| Record name | Cavosonstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cavosonstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAVOSONSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)